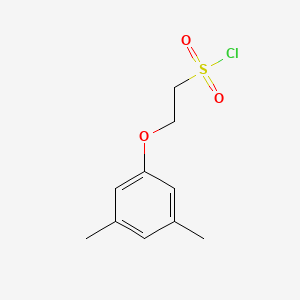
2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a clear, pale liquid with a molecular weight of 248.72 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable tool in advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may require strong oxidizing or reducing agents and are usually conducted under controlled conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride involves the formation of a sulfonate ester or sulfonamide through nucleophilic substitution. The sulfonyl chloride group is highly reactive and readily reacts with nucleophiles, leading to the formation of the desired product . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Uniqueness
Compared to similar compounds, 2-(3,5-Dimethylphenoxy)ethane-1-sulfonyl chloride offers unique reactivity due to the presence of the 3,5-dimethylphenoxy group. This structural feature imparts distinct electronic and steric properties, making it more selective in certain reactions . Additionally, its ability to form stable sulfonate esters and sulfonamides makes it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C10H13ClO3S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-8-5-9(2)7-10(6-8)14-3-4-15(11,12)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
RLOFCYWMVJDBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


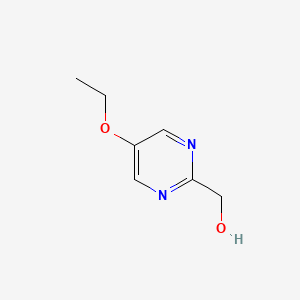
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
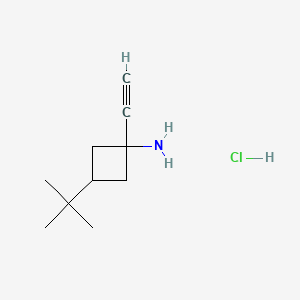
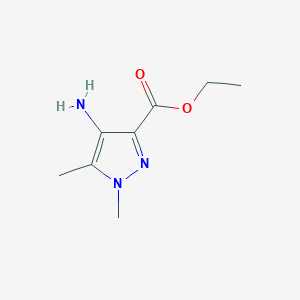
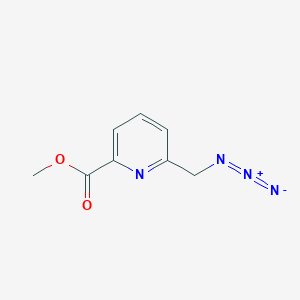
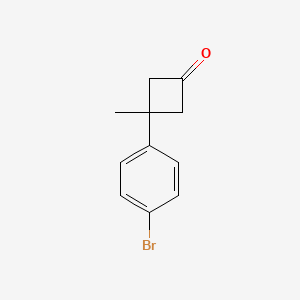
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
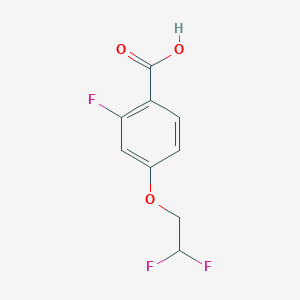

![tert-butyl N-{1-[(piperazin-1-yl)methyl]cyclopropyl}carbamate](/img/structure/B13483798.png)
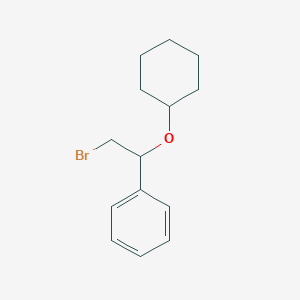
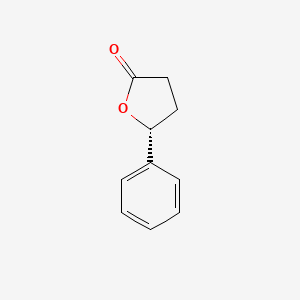
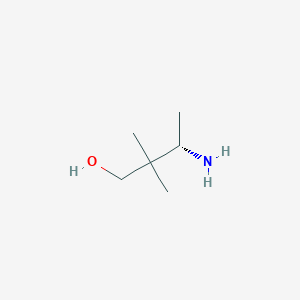
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
